4-(Butan-2-yl)phenyl 4-propoxybenzoate
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Overview
Description
4-(Butan-2-yl)phenyl 4-propoxybenzoate is an organic compound with the molecular formula C20H24O3. It is a member of the ester family, characterized by the presence of a phenyl group substituted with a butan-2-yl group and a propoxybenzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)phenyl 4-propoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-(Butan-2-yl)phenol and 4-propoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-(Butan-2-yl)phenol and 4-propoxybenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(Butan-2-yl)phenol and 4-propoxybenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(Butan-2-yl)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These metabolites can then interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(Butan-2-yl)phenol: A precursor in the synthesis of 4-(Butan-2-yl)phenyl 4-propoxybenzoate.
4-Propoxybenzoic acid: Another precursor used in the synthesis.
4-(Butan-2-yl)phenyl acetate: A structurally similar ester with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62751-37-5 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-butan-2-ylphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-4-14-22-18-10-8-17(9-11-18)20(21)23-19-12-6-16(7-13-19)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
YJRXMSFWUOGBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
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